molecular formula C6H12N2O B14308079 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde CAS No. 111280-64-9

3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde

Cat. No.: B14308079
CAS No.: 111280-64-9
M. Wt: 128.17 g/mol
InChI Key: MSEYVEARULZTLR-UHFFFAOYSA-N
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Description

3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is a heterocyclic organic compound that contains a pyrimidine ring with a methyl group at the 3-position and an aldehyde group at the 1-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of a 3-methylpyrimidine derivative with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Methyltetrahydropyrimidine-1(2H)-carboxylic acid.

    Reduction: 3-Methyltetrahydropyrimidine-1(2H)-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . In biological studies, it can mimic natural nucleosides and interfere with DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrimidine-2,4-dione: A pyrimidine derivative with similar structural features but different functional groups.

    2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with multiple methyl groups.

    3-Methyl-5-nitropyrimidine: A pyrimidine derivative with a nitro group at the 5-position.

Uniqueness

3-Methyltetrahydropyrimidine-1(2H)-carbaldehyde is unique due to its specific combination of a methyl group at the 3-position and an aldehyde group at the 1-position. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .

Properties

CAS No.

111280-64-9

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

3-methyl-1,3-diazinane-1-carbaldehyde

InChI

InChI=1S/C6H12N2O/c1-7-3-2-4-8(5-7)6-9/h6H,2-5H2,1H3

InChI Key

MSEYVEARULZTLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1)C=O

Origin of Product

United States

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